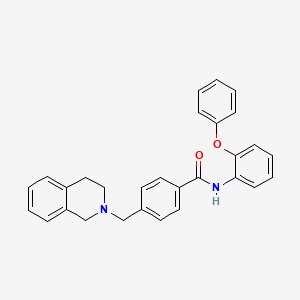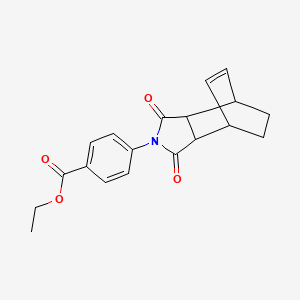![molecular formula C22H17ClN2O2 B11564214 N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide](/img/structure/B11564214.png)
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring, a chlorophenyl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Amidation: The final step involves the coupling of the chlorinated benzoxazole derivative with 2,4-dimethylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the compound with hydrogenated benzoxazole rings.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. Researchers investigate its efficacy and safety as a therapeutic agent for various diseases, including infections and cancers.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
- 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzoxazol-2-yl)benzamide
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H17ClN2O2 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethylbenzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-7-9-16(14(2)11-13)21(26)24-19-12-15(8-10-17(19)23)22-25-18-5-3-4-6-20(18)27-22/h3-12H,1-2H3,(H,24,26) |
InChI Key |
NFIWRDRYBSHKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenylamino)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11564134.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564135.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11564139.png)
![4-(heptyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11564143.png)
![N-({N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11564157.png)
![2-methoxy-4-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B11564160.png)
![4-(4-methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11564162.png)

![N-{2-[4-(4-methylbenzyl)piperazin-1-yl]ethyl}-N'-phenylethanediamide](/img/structure/B11564170.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B11564172.png)
![N-[4-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]butanamide](/img/structure/B11564173.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-bromobenzohydrazide](/img/structure/B11564175.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)
